(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic benzofuran derivative with a complex polycyclic structure. Its key features include a brominated benzofuran moiety, a pyrrolidin-1-ylmethyl substituent at position 7, and a hydroxy group at position 4. Such structural attributes are common in bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C23H20BrNO4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C23H20BrNO4/c1-13-8-18(26)17(12-25-6-2-3-7-25)23-21(13)22(27)20(29-23)11-16-10-14-9-15(24)4-5-19(14)28-16/h4-5,8-11,26H,2-3,6-7,12H2,1H3/b20-11- |
InChI Key |
SNJDWICKKYRDDV-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCCC5)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCC5)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the bromination of benzofuran. The brominated benzofuran is then subjected to a series of reactions, including aldol condensation and cyclization, to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives are widely studied for their anticancer properties. The specific compound has shown promising results in inhibiting the growth of various cancer cell lines.
Mechanism of Action:
Research indicates that benzofuran derivatives can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of the hypoxia-inducible factor (HIF) pathway, which is crucial in tumorigenesis .
In Vitro Studies:
A study demonstrated that compounds similar to the one discussed exhibited significant cytotoxicity against several cancer cell lines, including HePG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HePG2 | 12.61 | Strong |
| MCF-7 | 19.92 | Moderate |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that benzofuran derivatives possess significant activity against various microbial strains.
Antifungal Activity:
In particular, certain derivatives have demonstrated effectiveness against Candida albicans, a common fungal pathogen, while showing limited activity against Aspergillus niger .
Antibacterial Activity:
Research indicates that these compounds may also inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, benzofuran derivatives are being explored for their anti-inflammatory , antioxidant , and anticonvulsant activities.
- Anti-inflammatory: Some studies suggest that benzofuran compounds can reduce inflammation markers, which could be beneficial in treating inflammatory diseases.
- Antioxidant: The presence of hydroxyl groups in the structure may contribute to antioxidant properties, protecting cells from oxidative stress .
- Anticonvulsant: Certain derivatives have been evaluated for their potential anticonvulsant effects, showing promise in preclinical models .
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives:
- Study on Hepatocellular Carcinoma: A derivative similar to (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one was tested against hepatocellular carcinoma cell lines, revealing significant antiproliferative activity and suggesting its potential as a therapeutic agent .
- Antimicrobial Screening: A series of benzofuran derivatives were screened against various bacterial and fungal strains, with some exhibiting remarkable inhibition against C. albicans while showing minimal activity against A. niger .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzofuran moiety can interact with aromatic residues in proteins, while the pyrrolidine substituent can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Bromine Position: The target compound’s 5-bromo-1-benzofuran group differs from the 6-bromo-1,3-benzodioxin in .
- Nitrogen-Containing Substituents : The pyrrolidin-1-ylmethyl group in the target compound contrasts with the 4-methylpiperazinylmethyl group in . Pyrrolidine’s smaller ring size may reduce steric hindrance compared to piperazine, affecting target selectivity .
- Hydroxy and Methyl Groups : The conserved 6-hydroxy group across analogs (Evidences 2–5) suggests a role in hydrogen bonding or antioxidant activity. The 4-methyl group in the target compound may enhance metabolic stability compared to the 7-methyl group in .
Stereochemical and Spectroscopic Comparisons
- Stereochemistry: highlights the importance of NOESY correlations and optical rotation data for determining configurations in benzofuran derivatives. The target compound’s (2Z)-configuration is critical for maintaining planarity in the methylidene group, analogous to dendalone 3-hydroxybutyrate in .
- Spectroscopic Elucidation : UV and NMR spectroscopy (as in ) would likely confirm the target compound’s structure, particularly the pyrrolidin-1-ylmethyl group’s proton signals (δ ~2.5–3.5 ppm) and the brominated benzofuran’s aromatic shifts .
Research Implications and Limitations
Bioactivity Potential: Brominated benzofurans and pyrrolidine-containing compounds are associated with antileukemic and antimicrobial effects .
Synthetic Challenges : Introducing the pyrrolidin-1-ylmethyl group may require optimized alkylation or Mannich reactions, as seen in piperazine analogs .
Knowledge Gaps: Direct pharmacological data (e.g., IC50 values, toxicity profiles) are absent, necessitating further experimental validation.
Biological Activity
The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one belongs to the benzofuran class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Benzofuran Derivatives
Benzofuran derivatives have garnered significant attention due to their wide range of biological activities, including:
- Antitumor : Many benzofuran compounds exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial : They show efficacy against bacterial and fungal infections.
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antiviral : Certain benzofurans have demonstrated antiviral activity against various viruses.
The structure of this compound suggests potential interactions with biological targets due to the presence of multiple functional groups. The benzofuran core is a key pharmacophore that may facilitate binding to various receptors or enzymes involved in disease pathways.
Potential Mechanisms
- Reactive Oxygen Species (ROS) Generation : Similar benzofuran derivatives have been shown to induce ROS production, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Some studies suggest that benzofurans can inhibit enzymes related to tumor progression and inflammation .
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or immune response, potentially explaining its diverse biological effects .
Antitumor Activity
Research indicates that benzofuran derivatives can induce apoptosis and inhibit cell proliferation in various cancer types. For instance, compounds structurally similar to (2Z)-2-[...] have shown significant cytotoxicity against leukemia cells by enhancing ROS levels and disrupting mitochondrial function .
Antimicrobial Activity
Benzofuran derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups has been correlated with increased antimicrobial potency .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofurans has been documented in several studies, where they have been shown to reduce pro-inflammatory cytokine production in cellular models. This suggests a mechanism that may involve the inhibition of signaling pathways associated with inflammation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzofuran precursors. For example, the bromo-substituted benzofuran moiety can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the bromine atom. The pyrrolidin-1-ylmethyl group may be incorporated using reductive amination or nucleophilic substitution. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must be optimized to ensure Z-configuration retention at the methylidene group .
Q. How can the purity and stereochemical configuration of this compound be validated?
- Methodological Answer : Use a combination of HPLC (High-Performance Liquid Chromatography) with a chiral column to assess purity and confirm the Z-configuration. X-ray crystallography is the gold standard for stereochemical validation, as demonstrated in studies of structurally similar benzofuran derivatives (e.g., methyl-substituted analogs) . Additional techniques include NMR (¹H and ¹³C) to analyze coupling constants and NOESY correlations for spatial arrangement confirmation.
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin-based assays) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential. Antimicrobial activity can be tested via broth microdilution for MIC (Minimum Inhibitory Concentration) determination. Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) can model ligand-target interactions. Construct a homology model of the target protein if its crystal structure is unavailable. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Compare results with structurally analogous benzofurans, such as those with pyrrolidine substituents, to infer mechanistic trends .
Q. What strategies address contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line selection, serum concentration). Conduct meta-analysis of existing data to identify confounding variables. Replicate experiments under standardized protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) to confirm findings. Statistical tools like ANOVA or Bayesian inference can resolve data inconsistencies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents (e.g., replace bromine with other halogens, alter the pyrrolidine ring size) and evaluate changes in activity. Use QSAR (Quantitative SAR) models to correlate structural descriptors (e.g., logP, polar surface area) with biological outcomes. Prioritize derivatives with improved solubility (via hydroxy or PEGylation) or reduced off-target effects, as seen in related benzofuran scaffolds .
Q. What advanced spectroscopic techniques characterize its degradation products under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., pH 2–9 buffers, 37°C) and analyze degradation products via LC-MS/MS. High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation can identify metabolites. Compare with synthetic standards to confirm structural assignments. For reactive intermediates (e.g., quinone methides), use ESR spectroscopy to detect free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
